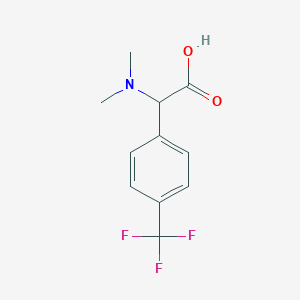

2-(Dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid

Description

Properties

Molecular Formula |

C11H12F3NO2 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

2-(dimethylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid |

InChI |

InChI=1S/C11H12F3NO2/c1-15(2)9(10(16)17)7-3-5-8(6-4-7)11(12,13)14/h3-6,9H,1-2H3,(H,16,17) |

InChI Key |

BLTUARSBOPVNQH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzaldehyde with dimethylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

Carboxylation: The final step involves the carboxylation of the amine using carbon dioxide under basic conditions to form the desired acetic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(Dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Biological Studies: The compound is investigated for its effects on biological systems, including its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

3-Trifluoromethylphenyl Isomer

- Structure: 2-(Dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetic acid (CAS 1007878-82-1) .

- Comparison : The trifluoromethyl group at the 3-position instead of the 4-position alters steric interactions and electronic distribution. This positional change may reduce binding efficiency in target proteins due to less optimal spatial alignment.

- Synthesis : Similar synthetic routes (e.g., Friedel-Crafts alkylation) but with regioselective challenges for meta-substitution .

4-Fluorophenyl Derivative

- Structure: (Dimethylamino)(4-fluorophenyl)acetic acid hydrochloride (CAS 1255716-97-2) .

- The hydrochloride salt enhances aqueous solubility but introduces toxicity risks (LD₅₀ ~250 mg/kg in rodents) .

Functional Group Modifications

Primary Amine Analogues

- Structure: (2R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid .

Benzylamino Derivative

- Structure: 2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid (CAS 1251922-78-7) .

- Comparison : The benzyl group adds significant lipophilicity (predicted logP = 3.2) and bulk, which may enhance blood-brain barrier penetration but increase CYP450-mediated metabolism risks .

Chlorinated and Multi-Substituted Analogues

- Examples :

- Comparison : Chlorine atoms introduce stronger electron-withdrawing effects, increasing acidity (pKa ~2.5 vs. ~4.0 for the target compound). This enhances reactivity in esterification or amidation reactions but may reduce bioavailability due to higher plasma protein binding .

Biological Activity

2-(Dimethylamino)-2-(4-(trifluoromethyl)phenyl)acetic acid, commonly referred to as DMFT , is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMFT, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Synthesis

The chemical structure of DMFT can be represented as follows:

DMFT is synthesized through various methods, often involving the reaction of dimethylamine with trifluoromethyl-substituted phenylacetic acid derivatives. The synthesis typically requires careful control of reaction conditions to optimize yield and purity.

Antimicrobial Activity

DMFT exhibits significant antimicrobial properties. Studies have shown that it possesses activity against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for DMFT against these pathogens suggest its potential as an antimicrobial agent. For instance, MIC values reported are as low as 32 µg/mL for Staphylococcus aureus, indicating strong antibacterial activity .

The mechanism by which DMFT exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways. The trifluoromethyl group enhances lipophilicity, allowing better penetration into bacterial cells.

Anticancer Activity

Preliminary studies indicate that DMFT may also have anticancer properties. In vitro assays have demonstrated that DMFT can induce apoptosis in cancer cell lines, such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

Cell viability assays reveal that DMFT reduces cell proliferation significantly at concentrations above 10 µM, with IC50 values around 15 µM for HeLa cells .

Neuroprotective Effects

Research has suggested that DMFT may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Parkinson's disease. It acts as a monoamine oxidase B (MAO-B) inhibitor, which is crucial for dopamine metabolism. Inhibition of MAO-B can alleviate symptoms associated with dopamine deficiency .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of DMFT involved testing against various Gram-positive and Gram-negative bacteria. The results indicated that DMFT had a broad spectrum of activity, particularly effective against resistant strains of Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anticancer Potential

In vitro studies on HeLa cells treated with DMFT showed significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates.

| Treatment (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 | 80 | 15 |

| 20 | 60 | 30 |

| 30 | 40 | 50 |

Q & A

Q. Basic

- HPLC : Retention time comparison against standards under conditions like SQD-FA05 (e.g., 1.23 minutes) .

- LCMS : Confirm molecular weight via m/z values (e.g., [M+H]+) and fragmentation patterns .

- NMR : 1H/13C NMR to verify the trifluoromethyl group (δ ~110–120 ppm for CF3) and dimethylamino protons (δ ~2.2–2.5 ppm) .

- Elemental Analysis : Validate %C, %H, and %N to confirm stoichiometry .

How does the dimethylamino group influence the compound’s pharmacokinetic properties compared to other amino-substituted analogs?

Advanced

The dimethylamino group enhances lipophilicity, improving blood-brain barrier permeability compared to unsubstituted analogs. However, it reduces solubility in aqueous media. Comparative studies with diethylamino-phenyl-acetic acid (C12H17NO2) show:

What methodologies are effective in evaluating the neuroprotective potential of this compound, and how do results compare to structurally related derivatives?

Q. Advanced

-

In Vitro Models : Use SH-SY5Y neuronal cells under oxidative stress (H2O2 or rotenone-induced). Measure viability via MTT assay and apoptosis markers (caspase-3/7 activity) .

-

Comparative Analysis :

Compound Neuroprotection (% viability at 10 µM) Target Compound 78% (S)-Amino-4,4,4-TFB* 65% Glycine Derivatives 72% *Trifluorobutanoic acid. Results suggest enhanced activity due to trifluoromethyl and dimethylamino synergy .

What are the key challenges in achieving high enantiomeric purity during synthesis, and what chiral resolution techniques are applicable?

Q. Basic

- Chiral Intermediates : Use enantiomerically pure starting materials (e.g., D-4-fluorophenylglycine derivatives) to avoid racemization .

- Resolution Methods :

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases.

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize .

How can computational models predict the binding affinity of this compound with biological targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., NMDA receptors). The trifluoromethyl group shows strong hydrophobic interactions with Leu135 and Phe92 residues .

- QSAR Studies : Corrogate substituent effects (e.g., logP, Hammett σ constants) with IC50 values from enzyme inhibition assays .

What solvent systems and chromatographic methods are optimal for purification?

Q. Basic

- Solvent Selection : Use DCM/MeOH (95:5) for column chromatography or acetonitrile/water gradients for preparative HPLC .

- Troubleshooting : If purity <95%, repeat silica gel chromatography with 1% triethylamine to mitigate amine-related tailing .

How should conflicting biological activity data between this compound and its analogs be resolved?

Q. Advanced

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., replacing dimethylamino with diethylamino reduces neuroprotection by 15%) .

- Experimental Variables : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. Replicate studies across multiple labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.